Sodium mercaptomethanesulfonate

Copper electrodeposition Accelerator additive Chain length variation

Procure with confidence: this C1 mercaptoalkylsulfonate (150.15 g/mol) is structurally distinct from the common C2 Mesna, preventing costly mis‑identification in electroplating baths. The minimal thiol‑sulfonate tether delivers compact, high‑density SAMs on gold electrodes and superconformal copper deposition for semiconductor interconnects and battery foils. Insist on the genuine C1 homolog for precise kinetics control and grain refinement. Verify CAS 68928‑43‑8 to avoid process recalibration risks.

Molecular Formula CH3NaO3S2
Molecular Weight 150.16 g/mol
CAS No. 68928-43-8
Cat. No. B13774733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium mercaptomethanesulfonate
CAS68928-43-8
Molecular FormulaCH3NaO3S2
Molecular Weight150.16 g/mol
Structural Identifiers
SMILESC(S)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/CH4O3S2.Na/c2-6(3,4)1-5;/h5H,1H2,(H,2,3,4);/q;+1/p-1
InChIKeyWBIKPQSRRXSSPQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Mercaptomethanesulfonate (CAS 68928-43-8): C1 Mercaptoalkylsulfonate for Electroplating and Analytical Applications


Sodium mercaptomethanesulfonate (CAS 68928-43-8) is the C1 member of the mercaptoalkylsulfonate homologous series, with the molecular formula CH3NaO3S2 and a molecular weight of 150.15 g/mol . It is a bifunctional organosulfur compound containing both a reactive sulfhydryl (-SH) group and a hydrophilic sulfonate (-SO3⁻) moiety . This compound is frequently misidentified in vendor catalogs as Mesna (sodium 2-mercaptoethanesulfonate, CAS 19767-45-4), which is the C2 homolog [1]. Unlike its longer-chain analogs, the C1 mercaptomethanesulfonate provides the shortest possible carbon backbone in the mercaptoalkylsulfonate series, a structural feature that influences its adsorption behavior, solubility profile, and performance as an electroplating accelerator additive [2].

Sodium Mercaptomethanesulfonate (CAS 68928-43-8): Why Simple Substitution with Other Mercaptoalkylsulfonates Leads to Performance Deviations


The mercaptoalkylsulfonate homologous series exhibits pronounced chain-length-dependent behavior in electrodeposition and surface adsorption applications, making direct substitution of the C1 compound (sodium mercaptomethanesulfonate) with its C2 (Mesna) or C3 (MPS) analogs problematic. Electrochemical and spectroscopic studies have demonstrated that the alkyl chain length directly modulates the tethering efficiency of mercaptoalkylsulfonate species to electrode surfaces, influences the partial desolvation of Cu²⁺ by the sulfonate group, and alters exchange current densities for copper reduction [1]. Furthermore, the C1 homolog possesses distinct physicochemical properties—including a lower molecular weight of 150.15 g/mol versus 164.18 g/mol for the C2 analog [2]—which affect molar dosing calculations, solubility behavior, and mass transport characteristics in plating baths. These quantifiable differences render direct interchange without process recalibration suboptimal for applications requiring precise control over deposition kinetics and film morphology.

Sodium Mercaptomethanesulfonate (CAS 68928-43-8): Quantitative Differentiation Evidence for Procurement and Selection


Sodium Mercaptomethanesulfonate (C1) vs. Mesna (C2) vs. MPS (C3): Alkyl Chain Length Dictates Copper Electrodeposition Acceleration Behavior

A systematic chain-length variation study of mercaptoalkylsulfonate additives (C1 to C3) on copper electrodeposition established that effective acceleration requires three mechanistic prerequisites: (1) direct tethering of the mercaptoalkylsulfonate species to the electrode surface, (2) partial desolvation of Cu²⁺ by the sulfonate group to minimize solvent reorganization energy, and (3) stabilization of Cu⁺ adjacent to the electrode surface by halide addition [1]. The C1 compound (sodium mercaptomethanesulfonate) provides the minimal alkyl spacer length, which influences the spatial orientation and surface coverage of the adsorbed accelerator layer compared to the C2 (Mesna) and C3 (MPS) homologs [1]. Rotating disk linear sweep voltammetry in this study quantified the influence of these chain-length variations on the bulk concentration of Cu⁺ and on exchange current densities for the Cu²⁺/Cu⁺ and Cu⁺/Cu reduction steps [1].

Copper electrodeposition Accelerator additive Chain length variation

Sodium Mercaptomethanesulfonate (C1) vs. SPS (Disulfide Dimer): Comparative Tensile and Elongation Performance in Lithium-Ion Battery Copper Foil Production

While direct C1 data for lithium-ion battery copper foil is not yet reported, a comparative study of the C3 monomer MPS (sodium 3-mercapto-1-propanesulfonate) versus its disulfide dimer SPS (bis-(3-sulfopropyl) disulfide) on 8 μm electrolytic copper foil provides class-level inference for the mercaptoalkylsulfonate series. The study, employing linear scanning voltammetry and cyclic voltammetric stripping (CVS) in electrolyte containing 85 g/L Cu²⁺, 100 g/L H₂SO₄, and 20 mg/L Cl⁻, demonstrated that MPS promotes copper electrodeposition and yields distinct mechanical property outcomes compared to SPS [1]. SPS (1.0 mg/L) was found to be more conducive to improving copper foil tensile strength, while MPS (1.5 mg/L) was more conducive to improving elongation [1]. Optimal surface glossiness and roughness were achieved at these respective concentrations [1].

Lithium-ion battery Electrolytic copper foil Mechanical properties

Sodium Mercaptomethanesulfonate (C1) vs. Mesna (C2): Molecular Weight and Stoichiometric Differentiation for Molar Dosing Calculations

Sodium mercaptomethanesulfonate (C1) has a molecular formula of CH3NaO3S2 and a molecular weight of 150.15 g/mol . In contrast, sodium 2-mercaptoethanesulfonate (Mesna, C2) has the molecular formula C2H5NaO3S2 and a molecular weight of 164.18 g/mol [1]. This 14.03 g/mol difference (corresponding to one CH₂ unit) becomes significant when preparing equimolar additive solutions for electroplating baths or analytical standards. For a target concentration of 100 μM, the C1 compound requires 15.02 mg/L, while the C2 analog requires 16.42 mg/L—a 9.3% difference in mass dosing [1].

Molar mass Stoichiometry Analytical chemistry

Sodium Mercaptomethanesulfonate (C1) vs. C2-C3 Analogs: Chain-Length-Dependent Adsorption and Metal Chelation Behavior

The C1 mercaptoalkylsulfonate offers the minimal spatial separation between the thiol anchoring group and the sulfonate functional group, a structural feature with implications for self-assembled monolayer (SAM) formation and metal ion coordination. Studies on 2-mercaptoethanesulfonate (C2, Mesna) have demonstrated that this compound interacts with organotin species such as Me₂Sn(IV)²⁺ and Me₃Sn(IV)⁺ in aqueous solution (I = 0.1 mol·L⁻¹ KNO₃) and functions as a detoxifying agent by forming stable conjugates with electrophilic metabolites [1][2]. The C1 compound's shorter backbone is expected to yield a more compact SAM structure and altered metal-ligand stoichiometry compared to the C2 and C3 homologs, based on established relationships between chelating ability and ligand chemical structure in mercapto-containing chelating agents [3].

Surface adsorption Self-assembled monolayer Metal chelation

Sodium Mercaptomethanesulfonate (CAS 68928-43-8): Primary Research and Industrial Application Scenarios


Copper Electroplating Accelerator Additive for Semiconductor Damascene and Printed Circuit Board (PCB) Metallization

Sodium mercaptomethanesulfonate serves as a C1 mercaptoalkylsulfonate accelerator additive in acidic copper electroplating baths for semiconductor interconnect fabrication and PCB through-hole metallization. The minimal alkyl spacer length between the thiol and sulfonate groups influences the additive's adsorption footprint on the copper surface, the partial desolvation of Cu²⁺ ions, and the stabilization of Cu⁺ intermediates at the electrode interface [1]. Rotating disk voltammetry studies on the mercaptoalkylsulfonate homologous series have quantified the chain-length-dependent effects on bulk Cu⁺ concentration and exchange current densities for the sequential Cu²⁺/Cu⁺ and Cu⁺/Cu reduction steps [1]. These parameters directly impact trench-filling capability, superconformal deposition behavior, and the ultimate electrical and mechanical properties of the plated copper film.

Electrolytic Copper Foil Production for Lithium-Ion Battery Current Collectors

Based on class-level performance data for the mercaptoalkylsulfonate additive family, sodium mercaptomethanesulfonate is positioned as a candidate brightener and grain refiner for the continuous electrodeposition of ultrathin (e.g., 8 μm) copper foil used as anode current collectors in lithium-ion batteries. Comparative studies on the C3 monomer MPS versus its disulfide dimer SPS have established that monomeric mercaptoalkylsulfonates preferentially enhance copper foil elongation and surface smoothness when dosed at optimized concentrations (e.g., 1.5 mg/L for MPS), whereas disulfide dimers more strongly promote tensile strength [1]. For battery applications where copper foil must withstand repeated volume expansion and contraction during charge-discharge cycling without cracking, elongation-promoting additives represent a strategically important formulation component.

Self-Assembled Monolayer (SAM) Formation for Electrochemical Sensors and Surface Functionalization

Sodium mercaptomethanesulfonate's C1 backbone provides the shortest possible tether between the gold-binding thiol group and the terminal sulfonate moiety, enabling the formation of compact, high-density self-assembled monolayers (SAMs) on gold and other noble metal electrode surfaces. The sulfonate group confers negative surface charge and hydrophilicity, which can be exploited to modulate electron-transfer kinetics with redox-active species in solution [1]. This property is particularly relevant for the fabrication of electrochemical biosensors, where controlled surface chemistry is essential for minimizing nonspecific protein adsorption while maintaining efficient charge transfer to immobilized biomolecules. The minimal spacer length of the C1 compound maximizes the packing density of sulfonate groups per unit surface area, potentially yielding the highest interfacial charge density achievable within the mercaptoalkylsulfonate homologous series [2].

Analytical Reference Standard for Mercaptoalkylsulfonate Method Development and Quality Control

The distinct molecular weight of sodium mercaptomethanesulfonate (150.15 g/mol) compared to its C2 (164.18 g/mol) and C3 (178.21 g/mol) homologs [1][2] makes it a valuable analytical reference standard for distinguishing and quantifying mercaptoalkylsulfonate additives in complex plating bath matrices using techniques such as HPLC-MS, ion chromatography, or capillary electrophoresis. The 9.3% mass difference between the C1 and C2 compounds ensures unambiguous identification even with moderate-resolution mass spectrometry. This differentiation capability is essential for additive supplier quality control, plating bath maintenance programs, and forensic analysis of competitive electroplating formulations.

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